molecular formula C15H16N2O2S B1334811 3-Nitro-5-[(3-phenylpropyl)thio]aniline CAS No. 899710-42-0

3-Nitro-5-[(3-phenylpropyl)thio]aniline

Cat. No.: B1334811
CAS No.: 899710-42-0
M. Wt: 288.4 g/mol
InChI Key: VXWWJBQNXCOYDB-UHFFFAOYSA-N
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Description

3-Nitro-5-[(3-phenylpropyl)thio]aniline: is an organic compound with the molecular formula C15H16N2O2S and a molecular weight of 288.36 g/mol . This compound is characterized by the presence of a nitro group, a phenylpropylthio group, and an aniline moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-[(3-phenylpropyl)thio]aniline typically involves the following steps:

    Thioether Formation: The reaction of the nitroaniline with 3-phenylpropylthiol under suitable conditions to form the thioether linkage.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving nitration and thioether formation reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and interaction with various reagents.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, although specific applications are still under research.

Industry:

Mechanism of Action

The mechanism of action of 3-Nitro-5-[(3-phenylpropyl)thio]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylpropylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

    3-Nitroaniline: Lacks the phenylpropylthio group, making it less lipophilic.

    5-[(3-Phenylpropyl)thio]aniline: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness: 3-Nitro-5-[(3-phenylpropyl)thio]aniline is unique due to the combination of the nitro group and the phenylpropylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

IUPAC Name

3-nitro-5-(3-phenylpropylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-13-9-14(17(18)19)11-15(10-13)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWWJBQNXCOYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263508
Record name 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899710-42-0
Record name 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899710-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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